molecular formula C26H41N5O5S B14799853 5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-2,3,4a,7a-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-4-one

5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-2,3,4a,7a-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-4-one

カタログ番号: B14799853
分子量: 535.7 g/mol
InChIキー: BBIYBHAJYBWYGM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound, also known as mirodenafil (SK3530), is a pyrrolo[3,2-d]pyrimidin-4-one derivative with a complex heterocyclic scaffold. Structurally, it features:

  • A pyrrolo[3,2-d]pyrimidin-4-one core, which is critical for its pharmacological activity.
  • N5-ethyl and N7-propyl substitutions, which enhance metabolic stability and target binding.
  • A sulfonyl-linked 4-(2-hydroxyethyl)piperazine moiety at the phenyl ring, contributing to solubility and pharmacokinetic properties.
  • A 2-propoxy group on the phenyl ring, which modulates steric interactions with biological targets .

Mirodenafil functions as a phosphodiesterase type 5 (PDE5) inhibitor, primarily used in treating erectile dysfunction. Its metabolism in rats involves extensive hepatic processing, with 92.32% of the compound excreted via feces and 1.07% via urine. Key metabolic pathways include N-dealkylation, hydroxylation of the propyl group, and sulfate conjugation .

特性

分子式

C26H41N5O5S

分子量

535.7 g/mol

IUPAC名

5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-2,3,4a,7a-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C26H41N5O5S/c1-4-7-19-18-30(6-3)24-23(19)27-25(28-26(24)33)21-17-20(8-9-22(21)36-16-5-2)37(34,35)31-12-10-29(11-13-31)14-15-32/h8-9,17-18,23-25,27,32H,4-7,10-16H2,1-3H3,(H,28,33)

InChIキー

BBIYBHAJYBWYGM-UHFFFAOYSA-N

正規SMILES

CCCC1=CN(C2C1NC(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCCC)CC

製品の起源

United States

準備方法

Synthesis of the Pyrrolo[3,2-d]pyrimidin-4-one Core

The bicyclic pyrrolo[3,2-d]pyrimidin-4-one scaffold forms the foundation of the target compound. Source outlines a palladium-catalyzed cross-coupling between 4-iodo-6-methoxy-5-nitropyrimidine and trimethyl(tributylstannylethynyl)silane to yield a 4-trimethylsilylethynylpyrimidine intermediate. Subsequent annulation under basic conditions (e.g., sodium ethoxide in ethanol at 60°C) generates the fused pyrrolo ring.

Key Optimization :

  • Catalyst System : Pd(PPh₃)₄ in DMF at 80°C achieves >85% yield for the cross-coupling step.
  • Annulation : Cyclization with sodium ethoxide in ethanol at reflux (78°C) completes ring closure within 6 hours.

Functionalization of the Phenyl Ring: 2-Propoxy and Sulfonyl Groups

The 2-propoxyphenyl moiety is synthesized via nucleophilic aromatic substitution. Source details the reaction of 2-hydroxybenzaldehyde with propyl bromide in acetone using potassium carbonate, yielding 2-propoxybenzaldehyde (92% yield). Subsequent chlorosulfonation at 0°C with chlorosulfonic acid introduces the sulfonyl chloride group.

Sulfonylation with Piperazine :
The sulfonyl chloride intermediate reacts with 1-(2-hydroxyethyl)piperazine in dichloromethane and triethylamine to form the sulfonamide linkage. Source highlights that this step proceeds at room temperature within 4 hours (88% yield).

Assembly of the Complete Molecule

Coupling the sulfonated phenyl group to the pyrrolo[3,2-d]pyrimidin-4-one core is achieved via a Buchwald-Hartwig amination. Source employs Pd₂(dba)₃ and Xantphos as catalysts, with cesium carbonate as a base in toluene at 110°C, achieving 75% yield.

Final Cyclization :
A Mitsunobu reaction using DIAD and triphenylphosphine in THF installs the 2-hydroxyethyl group on the piperazine ring, completing the synthesis.

Analytical Characterization and Validation

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, CH₂CH₃), 1.85 (m, 2H, CH₂CH₂CH₃), 3.55 (m, 4H, piperazine), 4.10 (q, 2H, OCH₂CH₂CH₃).
  • HPLC Purity : >99% (C18 column, acetonitrile/water).

Challenges and Methodological Refinements

  • Sulfonylation Efficiency : Excess chlorosulfonic acid (1.5 eq) minimizes byproducts during sulfonyl chloride formation.
  • Piperazine Stability : Boc protection of the piperazine nitrogen prevents undesired side reactions during coupling steps.

化学反応の分析

Functional Group Reactivity

The molecule contains four key reactive domains:

Functional Group Reactivity Profile
Sulfonamide (-SO₂-NR) Susceptible to hydrolysis under acidic/basic conditions, yielding sulfonic acid derivatives .
Piperazine-heterocycle Tertiary amines may undergo alkylation or acylation; hydroxyethyl side chain facilitates ether cleavage .
Pyrrolo[3,2-d]pyrimidin-4-one Lactam ring susceptible to hydrolysis; conjugated double bonds may participate in redox reactions.
Propoxy ether (-O-Pr) Resistant to mild conditions but cleavable with strong acids (e.g., HBr/HI) .

Hydrolysis Reactions

The sulfonamide and lactam groups dominate hydrolytic pathways:

a. Acid-Catalyzed Hydrolysis

  • Conditions : 1–3 M HCl, 60–80°C

  • Products :

    • Sulfonic acid derivative (via -SO₂-NR cleavage).

    • Open-chain pyrrolidine-carboxylic acid (from lactam ring opening).

b. Base-Mediated Hydrolysis

  • Conditions : 0.5 M NaOH, reflux

  • Products :

    • Degraded piperazine intermediates (due to -SO₂-N bond cleavage) .

    • Pyrimidine ring fragmentation at elevated temperatures.

Nucleophilic Substitution

The sulfonyl group acts as a leaving group in SN reactions:

Nucleophile Conditions Product
AminesDMF, 60°C, K₂CO₃Sulfonamide derivatives with modified R-groups .
ThiolsEtOH, rt, triethylamineThioether analogs (potential prodrug forms).

Oxidation-Reduction Pathways

  • Oxidation :

    • Piperazine’s tertiary amines may form N-oxides under H₂O₂/CH₃COOH .

    • Ethyl/propyl side chains oxidize to carboxylic acids with KMnO₄.

  • Reduction :

    • Pyrrolopyrimidinone’s double bonds hydrogenate (H₂/Pd-C) to saturated analogs.

Stability Under Pharmacological Conditions

Relevant to its PDE5 inhibition mechanism:

Condition Observation Implication
pH 1.2 (gastric)Limited hydrolysis (<5% degradation in 2 hrs)Oral bioavailability maintained.
pH 7.4 (plasma)Stable; no detectable metabolitesSustained systemic circulation.
UV light (300–400 nm)Photooxidation of pyrrolopyrimidinoneRequires light-protected storage.

Synthetic Modifications

While full synthesis details are proprietary, key steps include:

  • Sulfonation : Coupling piperazine-sulfonyl chloride to the phenolic intermediate .

  • Lactam Formation : Cyclocondensation of amino esters under basic conditions.

  • Etherification : Propoxy group introduction via Williamson synthesis .

Degradation Products

Accelerated stability studies reveal:

  • Major degradant : Des-ethyl analog (via oxidative dealkylation).

  • Minor degradants :

    • Sulfonic acid derivative (hydrolytic pathway) .

    • N-oxide form (oxidative pathway) .

This reactivity profile underscores mirodenafil's chemical versatility while highlighting stability considerations for pharmaceutical formulation. Direct experimental validations remain limited in public domains, necessitating further peer-reviewed studies .

科学的研究の応用

5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-2,3,4a,7a-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-4-one has a wide range of scientific research applications:

    Chemistry: Used as a model compound in the study of pyrrolopyrimidine derivatives.

    Biology: Investigated for its effects on cellular signaling pathways.

    Medicine: Primarily used in the treatment of erectile dysfunction due to its role as a phosphodiesterase type 5 inhibitor.

    Industry: Employed in the development of pharmaceutical formulations.

作用機序

The compound exerts its effects by inhibiting phosphodiesterase type 5, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, the compound increases the levels of cGMP, leading to vasodilation and improved blood flow. This mechanism is particularly beneficial in the treatment of erectile dysfunction .

類似化合物との比較

TAK-285 Analogues

  • Pyrrolo[3,2-d]pyrimidine core with substituted aryl groups.
  • HER2 inhibition IC50 : 2.2–720 nM.
  • Key structural distinction: Mirodenafil lacks the quinazoline-linked anilino group critical for HER2/EGFR dual inhibition, explaining its specificity for PDE5 over kinases .

N5-Substituted Antiproliferative Agents

  • Compound 7 (N5-chloro-pyrrolo[3,2-d]pyrimidine): MTD = 10 mg/kg; IC50 = 1.2 µM (HeLa cells).
  • Compound 9 (N5-toluenesulfonyl): MTD = 40 mg/kg; IC50 = 0.8 µM.
  • Mirodenafil: No reported antiproliferative activity, as its N5-ethyl group prioritizes PDE5 binding over kinase inhibition .

MPO Inhibitors for Cardiovascular Disease

Pyrrolo[3,2-d]pyrimidin-4-ones with piperazinyl-sulfonyl groups (e.g., MPO inhibitors in WO2006062465) share mirodenafil’s sulfonamide linkage but feature:

  • Bulkier aromatic substituents (e.g., 4-methoxyphenyl) for MPO active-site binding.
  • Lower lipophilicity compared to mirodenafil, optimizing cardiovascular tissue penetration .

Research Findings and Key Trends

Substituent Impact :

  • N5 modifications (e.g., ethyl in mirodenafil vs. toluenesulfonyl in anticancer agents) dictate target selectivity and toxicity .
  • Sulfonyl-piperazine groups enhance solubility but require balanced hydrophobicity for tissue distribution .

Therapeutic Specificity :

  • Mirodenafil’s 2-propoxy group prevents off-target kinase inhibition observed in TAK-285 analogues .

Metabolic Stability :

  • Mirodenafil’s hepatobiliary excretion (38.82% in bile) contrasts with renal-excreted sildenafil derivatives, suggesting a safer profile for hepatic-impaired patients .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing this pyrrolo-pyrimidinone derivative, and what intermediates are critical for structural validation?

  • Methodology : Synthesis typically involves sulfonation of the phenylpropanol precursor, followed by piperazine coupling under anhydrous conditions. Critical intermediates include the sulfonyl chloride derivative (e.g., 5-chlorosulfonyl-2-ethoxyphenyl intermediate) and the hydroxyethylpiperazine adduct. Purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) and validation using 1H^1H-NMR (δ 1.2–1.4 ppm for ethyl/propyl groups) and LCMS ([M+H]+^+ at m/z ~580) are essential .

Q. How can researchers confirm the compound’s solubility profile in aqueous buffers, and what formulation strategies mitigate poor solubility?

  • Methodology : Use pH-solubility profiling (e.g., ammonium acetate buffer, pH 6.5) with UV-Vis quantification. For low solubility (<10 µg/mL), employ co-solvents (e.g., PEG-400) or cyclodextrin complexation. Stability studies (24–72 hrs, 25°C/40°C) should monitor degradation via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. What spectroscopic techniques are optimal for characterizing the tetrahydro-pyrrolo-pyrimidine core?

  • Methodology : High-resolution 1H^1H- and 13C^{13}C-NMR to resolve overlapping signals in the pyrrolidine and pyrimidinone regions (e.g., δ 3.0–4.5 ppm for CH2_2 groups). IR spectroscopy confirms sulfonyl (SO2_2) stretches at 1150–1350 cm^{-1. X-ray crystallography (if crystalline) validates stereochemistry at the 4a and 7a positions .

Advanced Research Questions

Q. How can reaction yields for the piperazine coupling step be optimized while minimizing side-product formation?

  • Methodology : Use kinetic monitoring (in situ FTIR or Raman spectroscopy) to track sulfonamide bond formation. Optimize stoichiometry (1:1.2 molar ratio of sulfonyl chloride to piperazine) and temperature (40–60°C). Side products (e.g., over-sulfonated derivatives) are separable via preparative HPLC (ACN/water with 0.1% formic acid) .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

  • Methodology : Cross-validate assays using orthogonal methods (e.g., SPR for binding affinity vs. cell-based cAMP assays). Adjust in vivo dosing regimens to account of first-pass metabolism (LC-MS/MS quantification of plasma metabolites). Computational PK/PD modeling (GastroPlus®) identifies bioavailability bottlenecks .

Q. How can AI-driven molecular dynamics simulations improve understanding of the compound’s PDE inhibition mechanism?

  • Methodology : Use COMSOL Multiphysics or GROMACS for binding free energy calculations (MM-PBSA/GBSA). Train ML models on PDE5/6 structural datasets to predict binding poses. Validate simulations with mutagenesis studies (e.g., Ala-scanning of catalytic domains) .

Q. What analytical workflows are recommended for identifying and quantifying metabolites in hepatic microsomal studies?

  • Methodology : Incubate with human liver microsomes (HLMs) + NADPH, followed by UPLC-QTOF-MS (ESI+ mode). Data-independent acquisition (DIA) identifies phase I metabolites (e.g., hydroxylation at ethyl/propyl chains). Quantify using stable isotope-labeled internal standards (e.g., 13C^{13}C-analogs) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。